molecular formula C9H14N2O B129142 (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole CAS No. 147402-75-3

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole

Cat. No.: B129142
CAS No.: 147402-75-3
M. Wt: 166.22 g/mol
InChI Key: AVRBCQVMEHMRQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole is a chiral compound featuring a pyrrolidine ring substituted with an ethylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of isoxazole derivatives and pyrrolidine intermediates, followed by specific cyclization reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole include other pyrrolidine derivatives and isoxazole-containing molecules. Examples include substituted pyrrolidine compounds used in medicinal chemistry .

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of the ethylisoxazole group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

147402-75-3

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1

InChI Key

AVRBCQVMEHMRQS-MRVPVSSYSA-N

Isomeric SMILES

CCC1=NOC(=C1)[C@H]2CCCN2

SMILES

CCC1=NOC(=C1)C2CCCN2

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2

Synonyms

Isoxazole, 3-ethyl-5-(2-pyrrolidinyl)-, (R)- (9CI)

Origin of Product

United States

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